

An In-depth Technical Guide to HT1042: Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

HT1042 is a potent, cell-permeable small molecule belonging to the oxathiazolone class of compounds. It has been identified as a highly selective, covalent, and irreversible inhibitor of the β5i (LMP7) subunit of the human immunoproteasome. This targeted inhibition leads to the disruption of cellular processes reliant on immunoproteasome activity, highlighting its potential as a therapeutic agent in autoimmune diseases and certain hematologic malignancies. This document provides a comprehensive overview of the structure, physicochemical properties, mechanism of action, and key experimental data related to **HT1042**. Detailed experimental protocols for the characterization of this compound are also presented, along with visualizations of its mechanism and experimental workflows.

Structure and Physicochemical Properties

HT1042, with the systematic IUPAC name 5-(3-nitrophenyl)-1,3,4-oxathiazol-2-one, is a heterocyclic compound with a molecular formula of C8H4N2O4S and a molecular weight of 224.19 g/mol .[1] Its chemical structure is characterized by a central 1,3,4-oxathiazol-2-one ring substituted with a 3-nitrophenyl group.



Property	Value	Reference
IUPAC Name	5-(3-nitrophenyl)-1,3,4- oxathiazol-2-one	PubChem CID: 325597
Molecular Formula	C8H4N2O4S	[1]
Molecular Weight	224.19 g/mol	[1]
CAS Number	23589-77-7	[1]
Appearance	White to off-white solid	MedChemExpress
Purity	≥98%	MedChemExpress
Solubility	Soluble in DMSO	MedChemExpress

Biological Activity and Mechanism of Action

HT1042 is a mechanism-based inactivator of the chymotrypsin-like (CT-L) activity of the human immunoproteasome's β5i subunit.[2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ. It plays a crucial role in processing proteins for antigen presentation on MHC class I molecules and in the regulation of inflammatory responses.

The key to **HT1042**'s function lies in its oxathiazolone ring. This moiety acts as a latent electrophile. Upon binding to the active site of the β 5i subunit, the N-terminal threonine residue initiates a nucleophilic attack. This leads to the opening of the oxathiazolone ring and the formation of a covalent, irreversible bond with the enzyme, thereby inactivating it.[2]

A critical feature of **HT1042** and other oxathiazolones is their remarkable selectivity for the immunoproteasome (i-20S) over the constitutively expressed proteasome (c-20S).[2] This selectivity is attributed to structural differences in the substrate-binding pockets between the β 5i and β 5c subunits. The high selectivity of **HT1042** minimizes off-target effects on the constitutive proteasome, which is essential for normal cellular protein homeostasis, suggesting a favorable therapeutic window.

Signaling Pathway



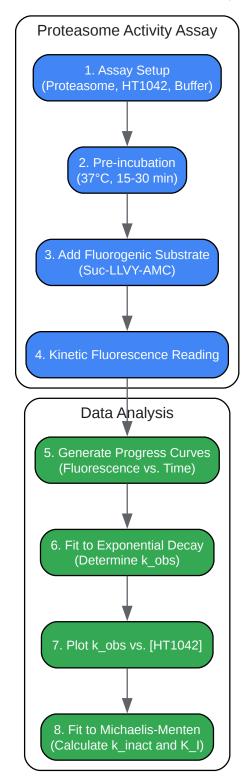
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The inhibition of the β 5i subunit of the immunoproteasome by **HT1042** has significant downstream effects on cellular signaling pathways, particularly in immune cells. By blocking the generation of specific antigenic peptides, **HT1042** can modulate the adaptive immune response. Furthermore, immunoproteasome inhibition has been shown to affect cytokine production and the differentiation of T helper cells.



Workflow for HT1042 Kinetic Analysis



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References

- 1. Oxathiazolones Selectively Inhibit the Human Immunoproteasome over the Constitutive Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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